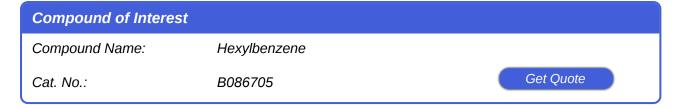


An In-depth Technical Guide to the Spectral Data of Hexylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **hexylbenzene** (C₁₂H₁₈), a common organic compound. The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is essential for its identification, characterization, and quality control in research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **hexylbenzene**, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of **hexylbenzene** exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3025	Medium	Aromatic C-H Stretch
~2925, ~2855	Strong	Aliphatic C-H Stretch
~1605, ~1495	Medium-Weak	Aromatic C=C Bending
~1455	Medium	CH ₂ Bending
~745, ~695	Strong	Monosubstituted Benzene C-H Bending (Out-of-plane)

Data sourced from various spectral databases.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **hexylbenzene** in CDCl₃ shows distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.28 - 7.15	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~2.60	Triplet	2H	Benzylic protons (- CH2-Ph)
~1.62	Quintet	2H	-CH2-CH2-Ph
~1.31	Multiplet	6H	-(CH2)3-CH3
~0.89	Triplet	3H	Terminal methyl protons (-CH₃)

Data compiled from multiple sources.[1][3][6]

¹³C NMR (Carbon-13 NMR)



The ¹³C NMR spectrum provides information on the carbon framework of **hexylbenzene**.

Chemical Shift (δ, ppm)	Assignment
~142.9	C1 (ipso-carbon)
~128.4	C3, C5 (meta-carbons)
~128.2	C2, C6 (ortho-carbons)
~125.6	C4 (para-carbon)
~36.0	Benzylic -CH ₂ -
~31.8	-CH ₂ -
~31.4	-CH ₂ -
~29.1	-CH ₂ -
~22.6	-CH ₂ -
~14.1	Terminal -CH₃

Data sourced from spectral databases.[1][3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **hexylbenzene** is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

m/z	Relative Intensity (%)	Assignment
162	~15	[M] ⁺ (Molecular Ion)
92	~100	[C7H8]+ (Tropylium ion, Base Peak)
91	~80	[C7H7]+ (Benzyl cation)
77	~10	[C ₆ H ₅] ⁺ (Phenyl cation)

Fragmentation data obtained from GC-MS analysis.[1][3][7]



Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): A small drop of neat **hexylbenzene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the clean salt plates is collected.
- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **hexylbenzene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[9]

Instrumentation: A 300 MHz or higher field NMR spectrometer.[9]

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment.[9]

Solvent: CDCl3.[9]

Temperature: 298 K.[9]

Number of Scans: 8-16.[9]



Relaxation Delay: 1-2 seconds.[9]

¹³C NMR Data Acquisition:

- Pulse Program: Proton-decoupled ¹³C experiment.
- Solvent: CDCl₃.
- Temperature: 298 K.
- Number of Scans: Typically higher than ¹H NMR (e.g., 128 or more) to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[9]

Mass Spectrometry (MS)

Sample Introduction and Ionization: **Hexylbenzene** is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates it from any impurities. Electron Ionization (EI) is the most common ionization technique used.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1][3]

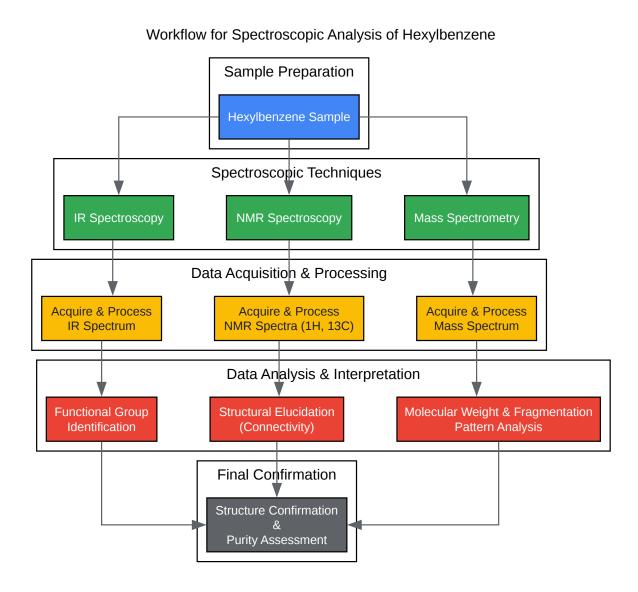
Data Acquisition:

- The GC column separates the components of the sample, with hexylbenzene eluting at a specific retention time.
- Upon entering the ion source, **hexylbenzene** molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.



Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like **hexylbenzene**.



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